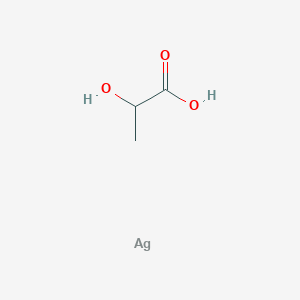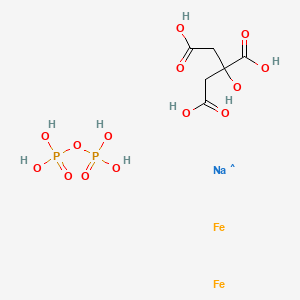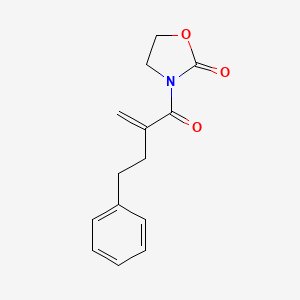
H-Leu-Leu-NH2.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Leu-NH2.HCl typically involves the coupling of two leucine molecules followed by the addition of an amide group. The process can be summarized as follows:
Coupling Reaction: The first leucine molecule is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Addition of Second Leucine: The activated leucine is then reacted with a second leucine molecule in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Amidation: The resulting dipeptide is then amidated using ammonia or an amine source to form the final product, H-Leu-Leu-NH2.
Hydrochloride Formation: The compound is finally converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are coupled and amidated using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
化学反応の分析
Types of Reactions
H-Leu-Leu-NH2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
H-Leu-Leu-NH2.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-Leu-Leu-NH2.HCl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulate Protein-Protein Interactions: Influence the interactions between proteins, thereby altering cellular processes.
Cellular Uptake: Be taken up by cells through specific transport mechanisms, leading to intracellular effects.
類似化合物との比較
H-Leu-Leu-NH2.HCl can be compared with other similar dipeptide compounds, such as:
H-Leu-NH2: A single leucine molecule capped with an amide group.
H-Leu-Leu-OH: A dipeptide of leucine without the amide group.
H-Leu-Leu-OMe: A dipeptide of leucine with a methyl ester group instead of an amide.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C12H26ClN3O2 |
|---|---|
分子量 |
279.81 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-7(2)5-9(13)12(17)15-10(11(14)16)6-8(3)4;/h7-10H,5-6,13H2,1-4H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |
InChIキー |
FEDQBHHEYDUKKJ-IYPAPVHQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N.Cl |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)


![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)


![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)

